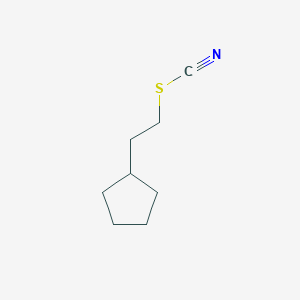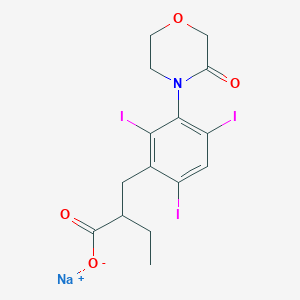
alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is a complex organic compound that features a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound.
Introduction of the Iodine Atoms: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Cinnamic Acid Derivative: This step involves the coupling of the iodinated morpholine derivative with a cinnamic acid precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.
Reduction: Reduction reactions may target the carbonyl group in the morpholine ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a radiopaque agent for imaging studies due to the presence of iodine atoms.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt depends on its application. In medicinal chemistry, its radiopaque properties are due to the high atomic number of iodine, which absorbs X-rays effectively. In biochemical applications, it may interact with specific molecular targets through its functional groups, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodinated Contrast Agents: Such as iopamidol and iohexol, used in medical imaging.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid, which have similar structural features.
Cinnamic Acid Derivatives: Such as cinnamaldehyde and cinnamic acid itself, which are used in various chemical syntheses.
Uniqueness
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is unique due to its combination of a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative, which confer specific chemical and physical properties that are valuable in diverse applications.
Propriétés
Numéro CAS |
21762-16-3 |
|---|---|
Formule moléculaire |
C15H15I3NNaO4 |
Poids moléculaire |
676.99 g/mol |
Nom IUPAC |
sodium;2-[[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]methyl]butanoate |
InChI |
InChI=1S/C15H16I3NO4.Na/c1-2-8(15(21)22)5-9-10(16)6-11(17)14(13(9)18)19-3-4-23-7-12(19)20;/h6,8H,2-5,7H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
LCPPYZDHMISEHA-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
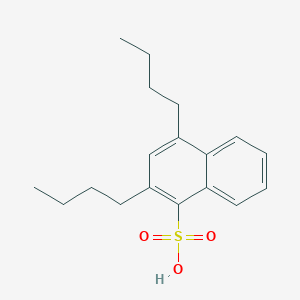
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
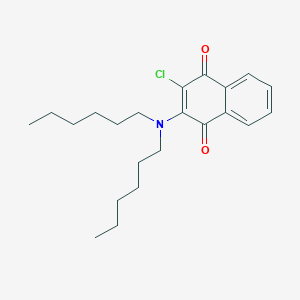
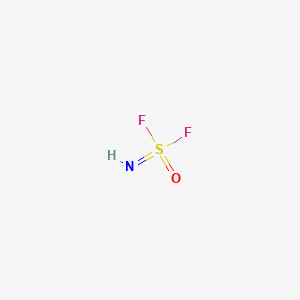



![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)

![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
